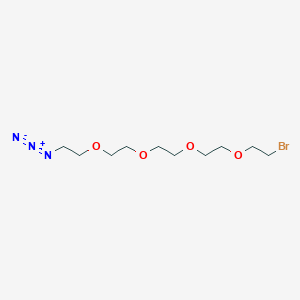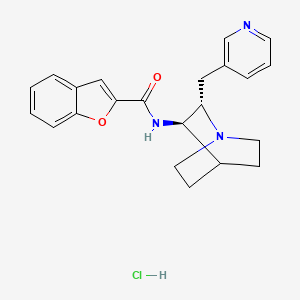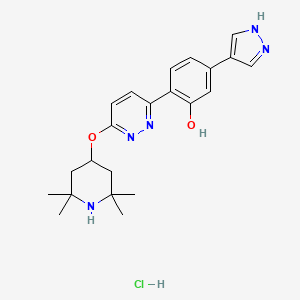
Bromo-PEG4-Azide
Vue d'ensemble
Description
Bromo-PEG4-Azide is a PEG-based linker that contains an Azide group and a bromide group . The hydrophilic PEG spacer increases solubility in aqueous media . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Bromo-PEG4-Azide is used in the synthesis of PROTACs . It can react with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Bromo-PEG4-Azide is C10H20BrN3O4 . It has a molecular weight of 326.2 g/mol .Chemical Reactions Analysis
The azide group in Bromo-PEG4-Azide can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Bromo-PEG4-Azide has a molecular weight of 326.2 g/mol . It is soluble in DMSO, DCM, DMF .Applications De Recherche Scientifique
Synthetic Approaches and Applications in Porphyrinoids
Bromo-PEG4-Azide plays a significant role in the synthesis of azides and porphyrinoids (such as porphyrin and corrole macrocycles). These new derivatives have significant biological properties and can be used as new materials’ components . A wide range of products (e.g., microporous organic networks, rotaxane and dendritic motifs, dendrimers as liquid crystals, as blood substitutes for transfusions and many others) can now be available and used for several medicinal and industrial purposes .
Protein Labeling & Crosslinking
Bromo-PEG4-Azide is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .
Drug Research and Development
Bromo-PEG4-Azide is a powerful functional group that has numerous applications in drug research and development . Its ability to selectively label biomolecules, along with its water solubility and biocompatibility, makes it an important tool in the development of targeted drug delivery systems and diagnostic agents .
Biological Applications
The azide group in Bromo-PEG4-Azide can react with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .
Supramolecular Assembly
Bromo-PEG4-Azide can be used in the formation of supramolecular assemblies . These assemblies have potential applications in the field of nanotechnology and materials science .
Photodynamic Therapy
Bromo-PEG4-Azide can be used in the development of agents for photodynamic therapy . This therapy is a form of phototherapy using light and a photosensitizing chemical substance, which is activated by the light to kill cells .
Mécanisme D'action
Target of Action
Bromo-PEG4-Azide is a bifunctional crosslinker containing a bromide and a terminal azide . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The targets of Bromo-PEG4-Azide are molecules containing Alkyne, BCN, or DBCO groups .
Mode of Action
The azide group in Bromo-PEG4-Azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) . The bromide (Br) is a good leaving group for nucleophilic substitution .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bromo-PEG4-Azide is the ubiquitin-proteasome system . PROTACs, which Bromo-PEG4-Azide helps synthesize, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in bromo-peg4-azide increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Bromo-PEG4-Azide’s action is the formation of a stable triazole linkage with target molecules . This enables the selective degradation of target proteins when used in the synthesis of PROTACs .
Action Environment
The action of Bromo-PEG4-Azide is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer enhances its solubility in aqueous environments .
Propriétés
IUPAC Name |
1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYFFFKHLMTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG4-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)


![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

